An In-depth Technical Guide to 4-Bromo-2-fluorocinnamic Acid
An In-depth Technical Guide to 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in organic synthesis and drug discovery. This document outlines its chemical properties, potential applications, and a representative synthetic approach.
Core Chemical and Physical Properties
4-Bromo-2-fluorocinnamic acid, with the CAS number 149947-19-3, is a solid compound at room temperature.[1][2][3][4][5][6] Its key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | References |
| CAS Number | 149947-19-3 | [1][2][3][4][5][6] |
| Molecular Formula | C9H6BrFO2 | [1][2][3] |
| Molecular Weight | 245.05 g/mol | [1][4] |
| Purity | Typically ≥96% or 98% | [3][6][7] |
| Appearance | Pale yellow-grey powder | [1] |
| Melting Point | 213-217 °C | [1][3] |
Applications in Research and Drug Development
While specific biological activities for 4-Bromo-2-fluorocinnamic acid are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Halogenated cinnamic acid derivatives are recognized for their potential as pharmacophores in the design of novel therapeutic agents.
The presence of both bromine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of fluorine, in particular, is a common strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. Cinnamic acid and its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[8][9] As a versatile intermediate, 4-Bromo-2-fluorocinnamic acid serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[10]
Potential Synthetic Workflow
The synthesis of 4-Bromo-2-fluorocinnamic acid can be conceptualized as a multi-step process, likely involving the reaction of a corresponding benzaldehyde with a suitable reagent to form the acrylic acid moiety. The following diagram illustrates a generalized synthetic workflow.
Experimental Protocol: Representative Synthesis
Reaction: Perkin condensation of 4-Bromo-2-fluorobenzaldehyde with acetic anhydride and a weak base.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Acetic anhydride
-
Triethylamine or sodium acetate
-
Appropriate solvent (e.g., toluene)
-
Hydrochloric acid (for workup)
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Deionized water
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-fluorobenzaldehyde and a weak base (e.g., triethylamine) in a suitable solvent like toluene.
-
Addition of Reagent: Slowly add acetic anhydride to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-2-fluorocinnamic acid.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Role in Drug Discovery Pipeline
As a chemical intermediate, 4-Bromo-2-fluorocinnamic acid plays a role in the early stages of the drug discovery process. Its utility lies in its ability to be incorporated into larger, more complex molecules that can then be screened for biological activity.
References
- 1. strem.com [strem.com]
- 2. 149947-19-3 | MFCD00143267 | 4-Bromo-2-fluorocinnamic acid [aaronchem.com]
- 3. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | 4-Bromo-2-fluorocinnamic acid | SynQuest Laboratories [synquestlabs.com]
- 4. 149947-19-3|4-Bromo-2-fluorocinnamic acid|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-2-Fluorocinnamic Acid-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 3-Bromo-4-fluorocinnamic acid (EVT-1181120) | 160434-49-1 [evitachem.com]

